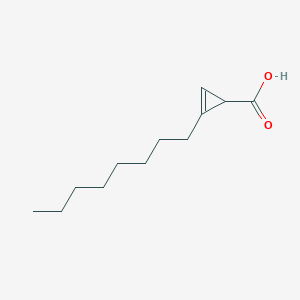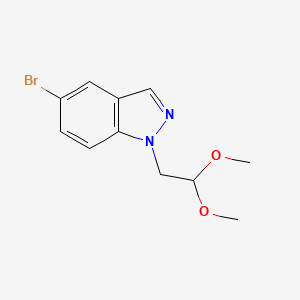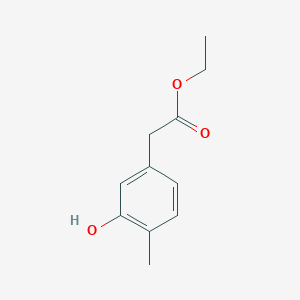
ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate is a derivative of the amino acid phenylalanine It is characterized by the presence of an amino group at the fourth position of the phenyl ring and an ethyl ester group attached to the carboxyl group of the phenylalanine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate typically involves the esterification of 4-Amino l-phenylalanine. One common method is the reaction of 4-Amino l-phenylalanine with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through crystallization or distillation to obtain the desired purity.
化学反応の分析
Types of Reactions
ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: 4-Amino l-phenylalanine ethyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive molecules. It can also bind to receptors and modulate their activity, influencing physiological processes.
類似化合物との比較
Similar Compounds
L-Phenylalanine ethyl ester: Similar structure but lacks the amino group at the fourth position.
4-Nitro l-phenylalanine ethyl ester: Contains a nitro group instead of an amino group.
4-Hydroxy l-phenylalanine ethyl ester: Contains a hydroxy group at the fourth position.
Uniqueness
ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate is unique due to the presence of both an amino group and an ethyl ester group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,12-13H2,1H3/t10-/m0/s1 |
InChIキー |
RAXLHWJKWFXAAE-JTQLQIEISA-N |
異性体SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)N)N |
正規SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B8630756.png)





